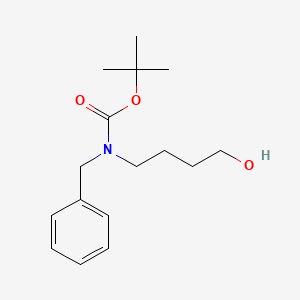

tert-Butyl benzyl(4-hydroxybutyl)carbamate

Description

Significance of Carbamate (B1207046) Protecting Groups

In multi-step organic synthesis, controlling the reactivity of functional groups is paramount to achieving the desired molecular architecture. Amines, being nucleophilic and basic, often require "protection" to prevent unwanted side reactions. atomfair.comchem960.com Carbamates serve as one of the most effective and widely used classes of protecting groups for amines. nih.govontosight.ai

By converting a highly reactive amine into a less nucleophilic carbamate, chemists can perform a variety of chemical transformations on other parts of the molecule. atomfair.comchem960.com This strategy is fundamental in complex syntheses, particularly in peptide chemistry, where sequential coupling of amino acids is required. ontosight.ai The utility of carbamate protecting groups lies in their general stability to a wide range of reaction conditions and the availability of diverse carbamate types (e.g., Boc, Cbz, Fmoc) that can be removed under specific, controlled conditions, allowing for orthogonal protection strategies. atomfair.comontosight.ai

Overview of N-Protected Amino Alcohols as Synthetic Building Blocks

N-protected amino alcohols are bifunctional molecules that contain both a protected amine and a hydroxyl group. This combination makes them exceptionally versatile building blocks, or synthons, in organic synthesis. sigmaaldrich.com The protected amine is rendered unreactive, allowing the hydroxyl group to undergo selective reactions such as oxidation, esterification, or etherification. Conversely, the hydroxyl group can be modified or used as a handle while the amine remains protected.

These synthons are crucial intermediates in the preparation of a wide array of biologically active molecules, including pharmaceuticals and natural products. sigmaaldrich.comuni.lu For instance, they are foundational in the synthesis of chiral ligands, peptide isosteres, and complex heterocyclic systems. sigmaaldrich.comsigmaaldrich.com The ability to selectively unmask the amine at a later stage provides a strategic route to complex structures, such as vicinal amino alcohols, which are prevalent motifs in many pharmaceutical agents. uni.luorgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-benzyl-N-(4-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-16(2,3)20-15(19)17(11-7-8-12-18)13-14-9-5-4-6-10-14/h4-6,9-10,18H,7-8,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWTWHZDQSLGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCO)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621431 | |

| Record name | tert-Butyl benzyl(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117654-86-1 | |

| Record name | tert-Butyl benzyl(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tert Butyl Benzyl 4 Hydroxybutyl Carbamate

Chemical Identity and Structure

The unambiguous identification of a chemical compound is critical for scientific research. The key identifiers and structural representations for tert-butyl benzyl(4-hydroxybutyl)carbamate are provided below.

| Identifier | Value |

| CAS Number | 117654-86-1 chemicalbridge.co.uk |

| Molecular Formula | C₁₆H₂₅NO₃ sigmaaldrich.com |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)OC(=O)N(CCCCO)Cc1ccccc1 sigmaaldrich.com |

| InChI Key | LJWTWHZDQSLGOH-UHFFFAOYSA-N sigmaaldrich.com |

Physico-chemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and purification methods. The known properties for this carbamate (B1207046) are summarized in the following table.

| Property | Value |

| Molecular Weight | 279.37 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Exact Mass | 279.18344 u chemicalbridge.co.uk |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Data not readily available |

Note: Specific experimental data for properties such as melting point and solubility are not widely published in available literature.

Synthesis and Formulation

While specific, peer-reviewed procedures for the synthesis of this compound are not extensively documented, its structure suggests a straightforward preparation based on standard methods for amine protection. A common and high-yielding method for introducing a Boc protecting group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The likely precursor for this synthesis is 4-(benzylamino)butan-1-ol. The synthesis would proceed by reacting this precursor with di-tert-butyl dicarbonate in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane, often in the presence of a mild base like triethylamine (B128534) or sodium bicarbonate to neutralize the acidic byproduct. nih.gov The reaction is typically performed at room temperature and results in the formation of the N-Boc protected product. Purification is generally achieved through standard techniques like column chromatography.

Applications in Organic Synthesis

is primarily utilized as a synthetic intermediate or building block. Its bifunctional nature—a protected amine at one end and a reactive alcohol at the other—allows for sequential, regioselective modifications.

The terminal hydroxyl group can be used in a variety of synthetic transformations. For example, it can be oxidized to an aldehyde or carboxylic acid, undergo nucleophilic substitution to introduce other functional groups, or be used in coupling reactions to extend the carbon chain. A closely related compound, benzyl N-(4-hydroxybutyl)carbamate, is noted for its use as an intermediate in the preparation of bioactive molecules and in the development of urethane-based polymers. atomfair.com

After modification of the hydroxyl terminus, the Boc protecting group on the nitrogen can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine. This newly liberated amine can then undergo further reactions, such as acylation, alkylation, or participation in cyclization reactions. This functional group "handle" makes the compound a useful linker for connecting different molecular fragments, a strategy employed in medicinal chemistry and materials science. For instance, related carbamate derivatives serve as key intermediates in the synthesis of pharmaceuticals like the anti-epileptic drug lacosamide. google.com

Chemical Reactivity and Mechanistic Investigations

Carbamate (B1207046) Group Transformations

The tert-butylcarbamate (B1260302) group, often referred to as a Boc group, is a widely utilized amine protecting group in organic synthesis. Its utility stems from its stability under a range of reaction conditions and the relative ease with which it can be selectively introduced and removed.

The introduction of the tert-butoxycarbonyl (Boc) group onto an amine is a fundamental transformation in organic synthesis. The most common method for the formation of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgcommonorganicchemistry.com This reaction is typically carried out in the presence of a base. commonorganicchemistry.com

The formation of a tert-butyl carbamate from an amine and di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism. vaia.commasterorganicchemistry.com The amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule. commonorganicchemistry.comvaia.com This initial attack leads to the formation of a tetrahedral intermediate. vaia.commasterorganicchemistry.com The reaction is often facilitated by a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), which can deprotonate the amine, increasing its nucleophilicity, or neutralize the protonated amine formed during the reaction. commonorganicchemistry.comwikipedia.org

The general mechanism can be summarized in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks a carbonyl carbon of di-tert-butyl dicarbonate. commonorganicchemistry.com

Formation of Tetrahedral Intermediate: This attack breaks the π bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. vaia.com

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a tert-butyl carbonate group as the leaving group. commonorganicchemistry.com

Deprotonation and Decomposition: The protonated carbamate is then deprotonated by a base. The unstable tert-butyl carbonate leaving group subsequently decomposes into the more stable products of carbon dioxide and tert-butoxide. commonorganicchemistry.comjk-sci.com The tert-butoxide is then protonated to form tert-butanol (B103910). commonorganicchemistry.com

Alternative methods for the synthesis of tert-butyl carbamates exist, such as those proceeding through an acyl azide (B81097) intermediate followed by a Curtius rearrangement to form an isocyanate, which is then trapped by an alcohol. organic-chemistry.org

| Reagent | Base/Catalyst | Solvent | Key Features |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), Sodium Bicarbonate, 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile | Most common and efficient method. wikipedia.org |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (TEA) | Dichloromethane (DCM), Dimethylformamide (DMF) | Used for sensitive substrates. |

| tert-Butyl Azidoformate (Boc-N₃) | None | Dioxane, Water | Potentially explosive, less commonly used now. |

In alternative synthetic routes, other intermediates play a crucial role. For instance, in methods involving the Curtius rearrangement, an acyl azide is formed, which then rearranges to an isocyanate intermediate upon heating or photolysis. organic-chemistry.org This highly reactive isocyanate is then trapped by tert-butanol to yield the desired tert-butyl carbamate.

Computational studies on carbamate formation from amines and carbon dioxide have explored the transition states involved. These studies suggest that the reaction can proceed through a concerted mechanism where the nucleophilic attack and proton transfer occur in a single step, or a stepwise mechanism involving a zwitterionic intermediate. rsc.org While these studies often focus on the reaction with CO₂, the fundamental principles of nucleophilic attack and the nature of the transition states are relevant to understanding carbamate formation in general.

The removal of the Boc protecting group is a critical step in many synthetic sequences. The lability of the tert-butyl group under acidic conditions allows for its selective cleavage in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., benzyloxycarbonyl - Cbz, fluorenylmethyloxycarbonyl - Fmoc). organic-chemistry.org

The most common method for the deprotection of tert-butyl carbamates is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comcommonorganicchemistry.comcommonorganicchemistry.com The mechanism of acid-mediated cleavage involves the following steps:

Protonation: The carbamate oxygen is protonated by the acid, making the carbamate a better leaving group. masterorganicchemistry.comcommonorganicchemistry.comcommonorganicchemistry.com

Formation of a tert-Butyl Cation: The protonated carbamate undergoes cleavage to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. commonorganicchemistry.comcommonorganicchemistry.comacsgcipr.org

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to give the free amine. commonorganicchemistry.comcommonorganicchemistry.com

Protonation of the Amine: Under the acidic conditions, the newly formed amine is protonated to give its corresponding ammonium (B1175870) salt. commonorganicchemistry.comcommonorganicchemistry.com

The liberated tert-butyl cation can potentially alkylate sensitive functional groups within the molecule or react with nucleophilic solvents or scavengers present in the reaction mixture. organic-chemistry.orgacsgcipr.orgnih.gov To prevent unwanted side reactions, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the tert-butyl cation. organic-chemistry.orgnih.gov The tert-butyl cation can also be quenched by a suitable trapping agent, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, room temperature | Very common, volatile byproducts. jk-sci.com |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | 4M HCl in dioxane, room temperature | Provides the amine as a hydrochloride salt. commonorganicchemistry.com |

| Phosphoric Acid (H₃PO₄) | Aqueous | 85% aqueous solution, mild heating | A milder, environmentally benign alternative. nih.gov |

| Lewis Acids (e.g., ZnBr₂, TMSI) | Dichloromethane (DCM) | Varies with Lewis acid | Offers different selectivity profiles. jk-sci.com |

While less common than acid-mediated cleavage, nucleophilic deprotection methods for tert-butyl carbamates have been developed, offering alternative selectivity. One such method employs tetra-n-butylammonium fluoride (B91410) (TBAF) in refluxing tetrahydrofuran (THF). researchgate.netscispace.com The proposed mechanism for this reaction involves a nucleophilic attack by the fluoride anion on the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses, releasing the amine and forming tert-butoxycarbonyl fluoride. The latter is unstable and decomposes. Some researchers have suggested that the reaction may proceed through the formation of a carbamoyl (B1232498) fluoride intermediate. amphoteros.com

Another reported method for the deprotection of N-Boc groups utilizes oxalyl chloride in methanol. nih.govrsc.org This approach is mild and tolerates a variety of functional groups. nih.gov The proposed mechanism is more complex and may involve the initial formation of an adduct between the carbamate and oxalyl chloride, which then undergoes fragmentation, potentially via an isocyanate intermediate, to release the deprotected amine. nih.gov

Selective Deprotection Strategies of the tert-Butyl Carbamate

Hydroxyl Group Reactivity

The primary alcohol of the hydroxybutyl chain is a key site for functionalization, readily undergoing oxidation and derivatization reactions.

Oxidation Reactions to Carbonyls

The primary hydroxyl group in tert-butyl benzyl(4-hydroxybutyl)carbamate can be oxidized to yield either the corresponding aldehyde, tert-butyl benzyl(4-oxobutyl)carbamate, or the carboxylic acid, 4-(benzyl(tert-butoxycarbonyl)amino)butanoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and reaction conditions.

Milder, controlled oxidation methods are employed to synthesize the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), Dess-Martin periodinane (DMP), or conditions for Swern and Parikh-Doering oxidations are effective in halting the oxidation at the aldehyde stage.

Conversely, the use of strong oxidizing agents will typically lead to the formation of the carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from sodium dichromate and sulfuric acid, also known as the Jones reagent), or ruthenium tetroxide (RuO₄). These powerful oxidants readily convert the intermediate aldehyde to the final carboxylic acid product.

Table 1: Oxidation Reactions of the Primary Hydroxyl Group

| Desired Product | Reagent Class | Specific Examples |

|---|---|---|

| Aldehyde | Chromium(VI) Reagents | PCC, PDC |

| Hypervalent Iodine Reagents | Dess-Martin Periodinane (DMP) | |

| Activated DMSO Reagents | Swern Oxidation, Parikh-Doering Oxidation | |

| Carboxylic Acid | Strong Oxidants | KMnO₄, Jones Reagent (H₂CrO₄), RuO₄ |

Derivatization of the Primary Alcohol

The terminal alcohol provides a handle for various derivatization reactions, most commonly etherification and esterification. In a reaction analogous to the functionalization of similar hydroxy-carbamate intermediates, the hydroxyl group can be alkylated to form an ether. For instance, methylation can be achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base, such as potassium hydroxide, often facilitated by a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This process converts the alcohol into a methoxy (B1213986) group.

Esterification can be accomplished through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) or via Fischer esterification with a carboxylic acid under acidic catalysis. These reactions allow for the introduction of a wide variety of acyl groups, modifying the molecule's steric and electronic properties.

Benzylic and Alkyl Chain Transformations

The benzyl (B1604629) group and the butyl chain offer additional sites for chemical modification, distinct from the terminal alcohol.

Reactions at the Benzylic Position

The benzylic carbon—the carbon atom directly attached to the benzene (B151609) ring—is particularly reactive due to the ability of the aromatic ring to stabilize radical or cationic intermediates through resonance. nih.gov This inherent reactivity allows for selective functionalization at this position.

One of the most common transformations is free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This reaction selectively introduces a bromine atom at the benzylic position, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.

Furthermore, the benzylic C-H bonds can undergo oxidation. nih.gov While powerful oxidizing agents like hot potassium permanganate can cleave the entire benzyl group to form benzoic acid, more controlled conditions can potentially yield a ketone at the benzylic position (benzophenone derivative), provided the carbamate and other parts of the molecule can withstand the reaction conditions.

Functionalization of the Hydroxybutyl Chain

Beyond reactions at the terminal hydroxyl group, the hydroxybutyl chain can be further modified. A key strategy involves converting the alcohol into a better leaving group, such as a tosylate (by reacting with tosyl chloride) or a mesylate (with mesyl chloride). This transformation renders the terminal carbon susceptible to nucleophilic substitution by a wide range of nucleophiles, enabling the introduction of functionalities like azides, cyanides, or thiols.

Alternatively, the aldehyde synthesized via oxidation (as described in 3.2.1) serves as a versatile intermediate for carbon-carbon bond-forming reactions. For example, it can undergo Wittig reactions to form alkenes or be targeted by Grignard or organolithium reagents to introduce new alkyl or aryl groups, thereby extending and branching the carbon skeleton.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of tert-Butyl benzyl(4-hydroxybutyl)carbamate, offering detailed information on the chemical environment of each proton and carbon atom.

The ¹H and ¹³C NMR spectra provide definitive evidence for the molecular structure of this compound by identifying the distinct chemical environments of its constituent atoms. Due to hindered rotation around the carbamate (B1207046) C-N bond, signals may appear broadened or as two distinct sets for rotamers at room temperature. The following tables present the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), multiplicity, and assignments for the major rotamer.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.20-7.40 | Multiplet | Ar-H (5H, Phenyl) |

| ~4.45 | Singlet | N-CH₂ -Ph (2H) |

| ~3.60 | Triplet | CH₂ -OH (2H) |

| ~3.25 | Triplet | N-CH₂ - (2H) |

| ~1.60 | Multiplet | -CH₂-CH₂ -CH₂OH (2H) |

| ~1.50 | Multiplet | -CH₂ -CH₂OH (2H) |

| ~1.45 | Singlet | -C(CH₃)₃ (9H) |

| Variable | Broad Singlet | -OH (1H) |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C =O (Carbamate) |

| ~138.0 | Ar-C (Quaternary, Phenyl) |

| ~128.5 | Ar-C H (ortho/meta, Phenyl) |

| ~127.5 | Ar-C H (para, Phenyl) |

| ~80.0 | -C (CH₃)₃ (Quaternary, t-Butyl) |

| ~62.0 | C H₂-OH |

| ~51.0 | N-C H₂-Ph |

| ~48.0 | N-C H₂- |

| ~29.5 | -CH₂-C H₂-CH₂OH |

| ~28.0 | -C(C H₃)₃ (t-Butyl) |

| ~26.0 | -C H₂-CH₂OH |

Like other N,N-disubstituted carbamates, this compound is expected to exhibit restricted rotation around the carbonyl carbon-nitrogen (C-N) bond due to its partial double bond character. This phenomenon gives rise to two distinct planar rotamers (E/Z isomers), which can be observed by NMR at sufficiently low temperatures. lookchem.com

At room temperature, the rate of interconversion between these rotamers may be fast enough on the NMR timescale to show a single set of averaged signals, or slow enough to cause significant line broadening. orientjchem.org A Variable Temperature (VT) NMR study would be instrumental in characterizing this dynamic process.

At low temperatures: The interconversion rate would decrease, allowing for the resolution of two distinct sets of signals in the ¹H and ¹³C NMR spectra, corresponding to each rotamer. The relative populations of the rotamers could be determined by integrating the respective signals.

At the coalescence temperature (Tc): As the temperature is increased, the rate of rotation increases, causing the separate signals for the rotamers to broaden and eventually merge into a single, sharp peak. beilstein-journals.org

Above coalescence: A single, time-averaged signal is observed for the rapidly interconverting rotamers.

By analyzing the spectra at different temperatures, particularly the coalescence temperature and the chemical shift difference (Δν) between the signals of the two rotamers at low temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated. For similar N,N-dialkyl carbamates, these energy barriers are typically in the range of 62-68 kJ mol⁻¹. lookchem.com

J-coupling, or scalar coupling, is an interaction between nuclear spins mediated through chemical bonds, providing crucial information about the connectivity of atoms. libretexts.org In the ¹H NMR spectrum of this compound, analysis of coupling constants (measured in Hz) confirms the structure of the flexible 4-hydroxybutyl chain.

Connectivity Confirmation: The protons of the four methylene (B1212753) groups in the butyl chain (-N-CH₂-CH₂-CH₂-CH₂-OH) would exhibit vicinal coupling (³JHH), resulting in complex multiplets. For instance, the signal for the N-CH₂- protons at ~3.25 ppm would be split by the adjacent -CH₂- protons, and the signal for the -CH₂-OH protons at ~3.60 ppm would be split by its neighboring methylene group. These splitting patterns confirm the sequential arrangement of the methylene groups. wikipedia.org

Stereochemical Analysis: While J-coupling is a powerful tool for determining the relative configuration of stereogenic centers in rigid molecules, its application in a flexible, acyclic system like the 4-hydroxybutyl chain is primarily for structural confirmation. researchgate.netorganicchemistrydata.org The observed coupling constants represent an average of the values for all populated conformations. Without stereocenters, the analysis focuses on confirming the bonding network rather than assigning stereochemistry.

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of the molecule. For this compound (C₁₆H₂₅NO₃), the exact mass can be calculated.

Predicted HRMS Data

| Ion Formula | Calculated m/z |

| [C₁₆H₂₅NO₃+H]⁺ | 280.19072 |

| [C₁₆H₂₅NO₃+Na]⁺ | 302.17266 |

An experimentally determined m/z value that matches the calculated value to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the molecule.

Soft ionization techniques are required to analyze this compound without causing significant fragmentation, allowing for the clear observation of the molecular ion.

Electrospray Ionization (ESI): This is the most common and suitable method for a polar molecule of this type. In ESI-MS, the compound is typically protonated to form a pseudomolecular ion, [M+H]⁺. Other common adduct ions that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺, particularly if trace amounts of sodium or potassium salts are present in the sample or solvent.

Field Desorption (FD): FD is another soft ionization technique that can be used for non-volatile or thermally labile compounds. It typically produces the molecular ion (M⁺·) with minimal fragmentation, providing clear molecular weight information.

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and purification of "this compound," ensuring its quality and purity for various applications. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are principal techniques for assessing the purity of carbamate compounds. These methods offer high resolution and sensitivity for separating the target compound from impurities and starting materials. For carbamates similar in structure, reverse-phase (RP) chromatography is commonly employed. sielc.com

In a typical RP-HPLC or UPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The purity of "this compound" would be determined by injecting a dissolved sample into the system. The compound and any impurities are then separated based on their relative affinities for the stationary phase as the mobile phase is pumped through the column. A detector, commonly a UV detector, measures the absorbance of the eluting components, generating a chromatogram where the area of the main peak corresponds to the purity of the compound. UPLC systems, utilizing smaller particle-sized columns (e.g., sub-2 µm), operate at higher pressures to provide faster analysis times and improved resolution compared to traditional HPLC. sielc.com

Table 1: Typical HPLC/UPLC Parameters for Carbamate Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 or similar |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (MeCN) and Water. sielc.com |

| Additive | Phosphoric acid or formic acid is often added to improve peak shape. sielc.com |

| Detection | UV spectrophotometry, typically at a wavelength where the benzyl (B1604629) group absorbs. |

| Flow Rate | Dependent on column dimensions and whether HPLC or UPLC is used. |

While "this compound" is an achiral molecule and thus does not exist as enantiomers, chiral gas chromatography (GC) is a critical technique for the separation of chiral compounds within the broader class of carbamates. gcms.cz This method is used when a molecule contains one or more stereocenters, resulting in non-superimposable mirror images (enantiomers). gcms.cz

The separation is achieved using a chiral stationary phase (CSP), which is typically a cyclodextrin (B1172386) derivative coated onto the inside of a capillary column. gcms.cz The enantiomers of a chiral analyte interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction leads to different retention times, allowing for their separation. The selection of the specific cyclodextrin derivative and the operating temperature are crucial for achieving enantiomeric resolution. chromatographyonline.com Lower elution temperatures generally lead to greater selectivity differences between enantiomers. chromatographyonline.com

Table 2: Common Chiral Stationary Phases for GC

| Stationary Phase Type | Common Derivatives | Application |

|---|

| Cyclodextrins | Permethylated, trifluoroacetylated, or propionylated β- or γ-cyclodextrins. chromatographyonline.com | Broadly used for separating a wide range of chiral compounds, including those with functional groups similar to carbamates. gcms.cz |

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing purity. nih.gov For the synthesis of "this compound," TLC would be employed to track the consumption of starting materials and the formation of the product. mdpi.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel (the stationary phase). nih.gov The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). Capillary action draws the mobile phase up the plate, and as it passes the initial spot, the compounds partition between the stationary and mobile phases based on their polarity. sigmaaldrich.com The resulting separation is visualized, often using a UV lamp, as distinct spots at different heights. The retention factor (Rf) value for each spot is calculated to help identify the components. nih.gov

Table 3: Representative TLC System for a Carbamate Compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 on an aluminum or glass plate. mdpi.com |

| Mobile Phase | A mixture of a nonpolar solvent and a polar solvent, such as cyclohexane/ethyl acetate. mdpi.com |

| Visualization | UV light at 254 nm. mdpi.com |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on the molecular structure, conformation, and intermolecular interactions that dictate the macroscopic properties of the compound.

To determine the solid-state structure of "this compound," a single crystal of high quality is required. This crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision.

The data obtained reveals key structural parameters, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state. researchgate.net For instance, analysis of structurally similar carbamate compounds shows that the carbamate group itself tends to be planar. mdpi.com The bulky tert-butyl group and the flexible benzyl and hydroxybutyl chains will adopt specific conformations to minimize steric strain within the crystal lattice.

Table 4: Illustrative Crystallographic Data from Structurally Related Carbamates

| Parameter | Example Compound | Value |

|---|---|---|

| Crystal System | tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate | Monoclinic nih.gov |

| Space Group | tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate | P21/c nih.gov |

| a (Å) | tert-Butyl N-benzyl-N-[4-(prop-2-ynyloxy)benzyl]carbamate | 18.6904 nih.gov |

| b (Å) | tert-Butyl N-benzyl-N-[4-(prop-2-ynyloxy)benzyl]carbamate | 6.2611 nih.gov |

| c (Å) | tert-Butyl N-benzyl-N-[4-(prop-2-ynyloxy)benzyl]carbamate | 17.3567 nih.gov |

| β (°) | tert-Butyl N-benzyl-N-[4-(prop-2-ynyloxy)benzyl]carbamate | 96.791 nih.gov |

Note: This data is for analogous compounds and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

The solid-state packing of "this compound" is governed by a network of non-covalent intermolecular interactions. X-ray crystallography is essential for identifying and characterizing these forces.

Hydrogen Bonding: The molecule contains hydrogen bond donors (the hydroxyl -OH group and the carbamate N-H, if present and not fully substituted) and acceptors (the carbonyl oxygen C=O and the hydroxyl oxygen). These functional groups are expected to participate in hydrogen bonding. For example, crystal structures of similar compounds show that intermolecular O-H···O and N-H···O hydrogen bonds are common, linking molecules into one- or two-dimensional networks. nih.gov The hydroxyl group of the butyl chain could, for instance, form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, creating infinite chains within the crystal structure. nih.gov

Table 5: Common Intermolecular Interactions in Carbamate Crystal Structures

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Result |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl Group (O-H) | Carbonyl Oxygen (C=O) | Formation of molecular chains or networks. nih.gov |

| Hydrogen Bond | Carbamate (N-H) | Carbonyl Oxygen (C=O) | Contributes to supramolecular assemblies. nih.gov |

Conformational Analysis of this compound in the Crystalline State

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific studies on the crystal structure or detailed conformational analysis of this compound. While crystallographic data exists for structurally related carbamate compounds, direct experimental evidence detailing the solid-state conformation, including precise torsion angles, bond angles, and intermolecular interactions of the title compound, is not available at this time.

Therefore, a detailed discussion and data tables concerning the conformational analysis of this compound in its crystalline state cannot be provided.

Computational Chemistry and Theoretical Studies

Mechanistic Pathway Analysis

Understanding the step-by-step process of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes.

The characterization of transition states is a key component of mechanistic studies, providing a picture of the highest energy point along a reaction coordinate. For reactions involving tert-Butyl benzyl(4-hydroxybutyl)carbamate, the identification and analysis of transition state structures would be essential for a complete mechanistic understanding. This area of research remains uninvestigated for this compound.

Mapping the potential energy surface provides a comprehensive view of all possible geometric arrangements of a molecule and their corresponding energies. An exploration of the potential energy surface of this compound would reveal its stable conformations and the energy barriers between them. No such studies have been documented.

Conformational Studies

The three-dimensional shape of a molecule plays a significant role in its physical and chemical properties. Conformational analysis of this compound would identify its preferred spatial arrangements and the flexibility of its molecular structure. Currently, there is a lack of published research on the conformational preferences of this molecule.

C-N Rotamer Equilibria and Barriers to Rotation

The carbamate (B1207046) functional group is characterized by a partial double bond character in the C-N bond, which restricts free rotation and leads to the existence of distinct rotational isomers, or rotamers. In the case of N,N-disubstituted carbamates, these are typically referred to as syn and anti or E and Z conformers, arising from the orientation of the substituents relative to the carbonyl group.

The transition between these rotamers proceeds through a transition state, and two such states, TSsyn and TSanti, have been identified for similar carbamate and amide systems. udayton.edu The energy difference between the ground state conformers and the transition state defines the rotational energy barrier. For typical N-alkylcarbamates, this barrier is approximately 16 kcal/mol. nih.gov This substantial barrier allows for the potential observation of distinct rotamers at low temperatures using techniques like NMR spectroscopy.

| Compound Class | Rotational Barrier (ΔG‡) | Key Finding | Reference |

| N-alkylcarbamates | ~16 kcal/mol | Standard barrier for C-N rotation. | nih.gov |

| N-phenylcarbamates | 12.5 kcal/mol | Phenyl group lowers the rotational barrier. | nih.gov |

| N-(2-pyrimidyl)carbamates | <9 kcal/mol | Strong electron-withdrawing group significantly lowers the barrier. | nih.gov |

This table presents data for analogous compounds to infer the potential rotational barrier characteristics of this compound.

Influence of Substituents on Conformation

The conformational preferences and rotational barriers of carbamates are highly sensitive to the electronic nature of the substituents on the nitrogen atom. Studies on N-arylcarbamates have demonstrated that the electron-withdrawing or electron-donating capacity of the aryl substituent can significantly alter the C-N bond character and, consequently, the rotational barrier.

For instance, in N-phenylcarbamates, the rotational barrier is lowered to 12.5 kcal/mol compared to the ~16 kcal/mol of N-alkylcarbamates. nih.gov This is attributed to the electron-withdrawing nature of the phenyl group, which decreases the electron density on the nitrogen atom and reduces the double bond character of the C-N bond. This effect is even more pronounced in N-(2-pyrimidyl)carbamates, where the strongly electron-withdrawing pyrimidyl ring lowers the rotational barrier to less than 9 kcal/mol. nih.gov Computational studies support this observation, indicating that the increased electron-withdrawing ability of the N-substituent leads to a longer C(carbonyl)-N bond, which is indicative of increased single bond character. nih.gov

In this compound, the benzyl (B1604629) group attached to the nitrogen is generally considered to be weakly electron-withdrawing or neutral. Therefore, the rotational barrier would be expected to be closer to that of a typical N-alkylcarbamate. However, the steric bulk of the benzyl and tert-butyl groups also plays a crucial role in determining the conformational preferences and the relative energies of the rotamers.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. By simulating the atomic motions over time, MD can reveal the accessible conformations, the transitions between them, and the influence of the surrounding environment on the molecule's structure.

While specific MD simulations for this compound have not been reported, the methodology is well-suited to explore its conformational flexibility. Such simulations could map the potential energy surface associated with the rotation around the C-N bond, as well as rotations around other key single bonds, such as the N-CH2(benzyl) and C-O(tert-butyl) bonds. This would provide a comprehensive understanding of the molecule's dynamic behavior and the relative populations of different conformers at thermal equilibrium.

Intermolecular Interactions and Supramolecular Assembly

The functional groups within this compound, namely the hydroxyl (-OH) group, the carbamate moiety (N-C=O), and the aromatic benzyl group, predispose it to participate in a variety of intermolecular interactions. These non-covalent forces are fundamental to its physical properties and its ability to form ordered supramolecular structures in the solid state.

Hydrogen Bonding Networks

The hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen of the carbamate is an effective hydrogen bond acceptor. This combination allows for the formation of robust hydrogen bonding networks. Crystal structure analyses of closely related compounds provide excellent models for the potential interactions of this compound.

For example, the crystal structure of tert-butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate reveals intermolecular O-H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another. nih.gov These interactions link the molecules into infinite one-dimensional chains. nih.gov

In a more complex analogue, tert-butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate, a two-dimensional supramolecular network is formed through a combination of N-H···O and O-H···O hydrogen bonds. nih.gov This demonstrates the capability of the carbamate N-H (if present, though not in the title compound which is N-disubstituted) and hydroxyl groups to create extended, stable architectures. nih.gov Given the presence of both a hydrogen bond donor (-OH) and acceptor (C=O) in this compound, it is highly probable that it also forms extensive hydrogen-bonded networks in the solid state.

| Compound | Hydrogen Bond Type | Resulting Structure | Reference |

| tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate | O-H···O | Infinite 1D chains | nih.gov |

| tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate | N-H···O and O-H···O | 2D supramolecular network | nih.gov |

This table showcases hydrogen bonding in analogous compounds to illustrate the potential supramolecular assembly of this compound.

Pi-Stacking and Other Non-Covalent Interactions

The benzyl group in this compound introduces the possibility of π-stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. These interactions are a significant driving force in the organization of many aromatic compounds.

However, the presence of bulky substituents can sterically hinder effective π-stacking. In the crystal structure of tert-butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate, no π-π interactions are observed between the aromatic rings. nih.gov This is attributed to the significant twist of the molecular skeleton and the steric hindrance imposed by the large tert-butyl groups, which prevent the close approach of the aromatic rings. nih.gov

Synthetic Applications As a Chemical Intermediate

Role in the Synthesis of N-Protected Amino Alcohols and Derivatives

N-protected amino alcohols are crucial building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. The protection of the amino group is essential to prevent unwanted side reactions during the modification of other parts of the molecule. The tert-butoxycarbonyl (Boc) group, present in tert-butyl benzyl(4-hydroxybutyl)carbamate, is a widely used protecting group due to its stability under various reaction conditions and its ease of removal under acidic conditions.

The dual protection of the amine with both a Boc and a benzyl (B1604629) group offers an additional layer of strategic flexibility. In some synthetic pathways, the benzyl group can be removed under different conditions than the Boc group, allowing for sequential deprotection and functionalization. This differential protection is particularly valuable in the synthesis of complex polyfunctional molecules. For instance, a key step in the synthesis of certain neuronal nitric oxide synthase inhibitors involves the deprotection of a benzyl group from an N-Boc and N-Bn double-protected 2-aminopyridine (B139424) ring. nih.gov

The 4-hydroxybutyl chain of this compound provides a handle for further modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion of the hydroxyl group into a leaving group for nucleophilic substitution reactions. These transformations would yield a variety of N-protected amino alcohols and their derivatives, which are valuable precursors for more complex targets.

Building Block for Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a protected amine, makes it an attractive starting material for the synthesis of more intricate molecular frameworks.

Incorporation into Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The functional groups of this compound can be strategically employed to construct various heterocyclic systems. For example, the hydroxyl group could be converted into a leaving group, followed by intramolecular cyclization to form a nitrogen-containing heterocycle, such as a substituted piperidine. The specific reaction conditions would determine the regioselectivity and stereoselectivity of the cyclization.

The synthesis of N-benzylic heterocycles is an area of active research, with methods like Ni/photoredox dual catalysis being developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov While not a direct application of this compound, this highlights the importance of the N-benzyl motif in the synthesis of pharmaceutically relevant chiral heterocycles. nih.gov

Precursor for Chiral Fragments

Although the commercially available this compound is typically a racemic mixture, the potential exists for its use in chiral synthesis. Resolution of the enantiomers or an asymmetric synthesis of the molecule would provide access to enantiomerically pure building blocks. These chiral fragments could then be incorporated into complex natural products or pharmaceuticals where stereochemistry is critical for biological activity.

For instance, a chiral preparation method for a carfilzomib (B1684676) intermediate, [(1S)-3-methyl-1-[[(2R)-2-methylepoxyethyl]carbonyl]butyl]tert-butyl carbamate (B1207046), has been developed, underscoring the importance of chiral carbamate derivatives in drug synthesis. google.com The synthesis of a chiral intermediate for the drug lacosamide, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, further illustrates the utility of such structures. nih.gov

Strategies for Selective Functionalization of the Hydroxybutyl and Benzyl Moieties

The presence of multiple reactive sites in this compound necessitates careful planning for selective functionalization. The primary alcohol of the hydroxybutyl moiety can be selectively oxidized to an aldehyde or a carboxylic acid using a variety of reagents. For example, Swern oxidation or the use of Dess-Martin periodinane would yield the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent would produce the carboxylic acid.

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide range of other functional groups at this position.

The benzyl group on the nitrogen atom can be removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen atmosphere. The Boc group, on the other hand, is stable to these conditions and would remain intact, allowing for selective deprotection of the benzyl group. Conversely, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) while the benzyl group remains. This orthogonality in protecting group removal is a powerful tool in multi-step synthesis. The selective thermal deprotection of N-Boc protected amines in continuous flow has also been demonstrated as a modern alternative to acidic hydrolysis. nih.gov

Applications in Peptide Chemistry

While direct applications of this compound in peptide chemistry are not reported, its structure suggests potential uses as a modified amino acid building block. After oxidation of the hydroxyl group to a carboxylic acid, the resulting N-Boc, N-benzyl protected amino acid could be incorporated into peptide chains using standard peptide coupling protocols. The resulting peptide would contain a non-proteinogenic amino acid residue with a longer side chain than natural amino acids, which could be used to probe peptide structure and function or to create peptide-based drugs with improved properties.

The use of Boc-protected amino acids is fundamental in solid-phase peptide synthesis. Although the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is more commonly used in modern solid-phase synthesis, the Boc group still finds applications, particularly in solution-phase peptide synthesis. The synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives showcases the use of Boc-protected diamines in creating amide bonds, a reaction central to peptide synthesis.

Q & A

Q. What synthetic strategies are effective for producing tert-butyl benzyl(4-hydroxybutyl)carbamate with high purity?

- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, the tert-butyl carbamate (Boc) group can be introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF) . The hydroxybutyl moiety may require protection (e.g., silylation) to prevent side reactions. Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., using ethanol/water) ensures >95% purity . Computational tools like quantum chemical reaction path searches can optimize steps by predicting intermediates and transition states .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic Boc group signals at δ ~1.4 ppm (9H, tert-butyl) and carbamate carbonyl at ~155 ppm .

- X-ray Crystallography : Resolves hydrogen-bonding interactions (e.g., between the hydroxybutyl group and carbamate oxygen), critical for understanding packing behavior .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, particularly for detecting residual benzylamine or tert-butyl alcohol byproducts .

Q. How does the hydroxybutyl group influence the compound’s stability under varying storage conditions?

- Methodological Answer : The hydroxybutyl group increases hygroscopicity, necessitating anhydrous storage (argon atmosphere, desiccator) to prevent hydrolysis . Thermal stability testing (TGA/DSC) shows decomposition onset at ~150°C, with degradation products identified via GC-MS . Avoid prolonged exposure to strong acids/bases, which cleave the carbamate bond, as shown in pH-dependent stability studies (half-life <24 hours at pH <2) .

Advanced Research Questions

Q. How can computational modeling improve the diastereoselective synthesis of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict stereochemical outcomes by analyzing transition-state energies for key steps like iodolactamization or hydrogenation . Machine learning models trained on reaction databases (e.g., Reaxys) can recommend solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for debenzylation) to enhance enantiomeric excess (>90% ee) .

Q. How should researchers resolve contradictory data in reaction yields reported across studies?

- Methodological Answer : Systematic variation analysis (SVA) identifies critical variables (e.g., temperature, catalyst loading). For example, yields may diverge due to residual moisture in solvents (validated via Karl Fischer titration) or oxygen sensitivity (addressed by Schlenk line techniques) . Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity) and validate with in-situ FTIR to monitor reaction progress .

Q. What experimental designs are optimal for studying hydrogen-bonding interactions in this compound crystals?

- Methodological Answer : Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) enhances lattice stability, as shown in single-crystal X-ray studies . Variable-temperature XRD (100–300 K) maps thermal expansion effects on hydrogen bond lengths. Pair distribution function (PDF) analysis further resolves short-range order in amorphous phases .

Q. How can reaction mechanisms for this compound derivatization be validated?

- Methodological Answer : Isotopic labeling (e.g., O in the carbamate group) tracks oxygen migration during hydrolysis via mass spectrometry . Kinetic isotope effects (KIEs) measured using deuterated substrates differentiate between concerted and stepwise mechanisms. Computational microkinetic modeling (e.g., using COSMO-RS) correlates experimental rate constants with theoretical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.